Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-
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Overview
Description
5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole typically involves the reaction of 4-nitrophenol with a suitable alkylating agent to form 4-nitrophenyl ether. This intermediate is then subjected to a cyclization reaction with a nitrile oxide to form the isoxazole ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cyclization: The isoxazole ring can participate in cycloaddition reactions with various dienophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Hydrogen gas, palladium on carbon.
Electrophiles: Nitric acid, halogens.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include amino derivatives, halogenated phenyl derivatives, and various cycloaddition products .
Scientific Research Applications
5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenoxy)tetrazole: Similar in structure but contains a tetrazole ring instead of an isoxazole ring.
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione: Contains an indole ring and is used as a mechanism-based inhibitor in cancer research.
Uniqueness
5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole is unique due to its isoxazole ring, which imparts specific chemical and biological properties.
Properties
CAS No. |
93979-33-0 |
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Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
5-[(4-nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14N2O4/c19-18(20)13-6-8-14(9-7-13)21-11-15-10-16(17-22-15)12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
InChI Key |
HWSCRCWCJFWZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)COC3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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